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Introduction

Allatotropin (AT) is a pleiotropic neuropeptide in insects, first identified for its role in
stimulating the biosynthesis of juvenile hormone (JH) in the corpora allata (CA).[1] Subsequent
research has revealed its involvement in a wide array of physiological processes, including
muscle contraction, gut motility, immune response, and regulation of the circadian cycle.[2][3]
The diverse functions of Allatotropin are mediated through a G-protein coupled receptor
(GPCR), the Allatotropin receptor (ATR).[4]

RNA interference (RNAI) is a powerful and specific gene silencing tool that has been
successfully employed to elucidate the function of various genes in insects. This document
provides detailed application notes and protocols for utilizing RNAI to study the function of
Allatotropin and its receptor. The following sections will cover experimental design, detailed
protocols for dsRNA synthesis and delivery, methods for assessing the phenotypic outcomes of
gene knockdown, and quantitative data from relevant studies.

Data Presentation

The following tables summarize quantitative data from RNAI studies targeting Allatotropin in
the fall armyworm, Spodoptera frugiperda. These studies reveal a complex, stage-dependent
role for this neuropeptide.
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Table 1: Effect of Allatotropin (AT) dsRNA Injection on Juvenile Hormone (JH) Titer in
Spodoptera frugiperda Larvae.

JH Titer

Treatment . Developmental
Target Gene (relative to Reference
Group Effect
control)
Last Instar Prolonged larval Griebler et al.,
Spofr-AT Increased
Larvae stage 2008[1]
Accelerated ]
Last Instar Hassanien et al.,
Spofr-AT Increased (JH III)  prepupal
Larvae 2014[2]

commitment

Note: The increase in JH titer following AT knockdown in larvae suggests an allatostatic
(inhibitory) role in this developmental stage, contrary to its name.

Table 2: Effect of Allatotropin (AT) dsRNA Injection on Reproduction in Adult Female

Spodoptera frugiperda.
Treatment Effect on JH Effect on
Target Gene ) . . Reference
Group Titer Oviposition
Inversely )
o Reduced Griebler et al.,
Virgin Females Spofr-AT dependent on S
oviposition rates 2008[1]
age
) Increased egg Hassanien et al.,
Mated Females Spofr-AT Minor effect )
production 2014[2]

Table 3: Effect of Allatotropin 2 (AT2) dsRNA Injection on Juvenile Hormone (JH) in Male
Spodoptera frugiperda.
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Effecton JH in Effect on JH

Treatment
G Target Gene Accessory Transfer to Reference
rou
> Glands Females
Significantly Significantly Hassanien et al.,
Adult Males Spofr-AT2
reduced reduced 2014[5]

Note: This demonstrates that different peptides within the "Allatotropin” family can have

distinct, and in some cases opposing, functions.

Mandatory Visualization
Allatotropin Signaling Pathway

Click to download full resolution via product page

Caption: Allatotropin signaling pathway.

Experimental Workflow for RNAi-mediated Study of
Allatotropin Function
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Caption: Experimental workflow for Allatotropin RNAI.
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Experimental Protocols
Protocol 1: dsRNA Synthesis for Allatotropin/ATR

This protocol describes the synthesis of double-stranded RNA (dsRNA) for the Allatotropin
(AT) or Allatotropin receptor (ATR) gene using an in vitro transcription Kit.

Materials:

Insect tissue (e.g., brain, fat body) for RNA extraction

e TRIzol reagent or similar RNA extraction kit

o Reverse transcriptase and oligo(dT) primers for cDNA synthesis

o Gene-specific primers with T7 promoter sequences appended to the 5' end

o PCR amplification kit

e In vitro transcription T7 kit (e.g., T7 RiboMAX™ Express RNAi System)

o Nuclease-free water

e Agarose gel electrophoresis equipment

e Spectrophotometer (e.g., NanoDrop)

Method:

o Template Preparation: a. Extract total RNA from the target insect tissue using TRIzol reagent
according to the manufacturer's instructions. b. Synthesize first-strand cDNA using reverse
transcriptase and oligo(dT) primers. c. Design gene-specific primers (200-500 bp amplicon
size) for the AT or ATR gene. Add the T7 promoter sequence (5'-
TAATACGACTCACTATAGGG-3) to the 5' end of both the forward and reverse primers. d.
Perform PCR using the synthesized cDNA as a template and the T7-tailed primers. The PCR
cycling conditions should be optimized for the specific primers and template. A general
protocol is:

o I|nitial denaturation: 95°C for 3 min
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o 35 cycles of:

o Denaturation: 95°C for 30 s

o Annealing: 55-60°C for 30 s

o Extension: 72°C for 45 s

o Final extension: 72°C for 10 min e. Verify the PCR product size on a 1.5% agarose gel
and purify the PCR product using a standard PCR purification kit.

e dsRNA Synthesis: a. Synthesize dsRNA from the purified PCR template using an in vitro
transcription T7 kit, following the manufacturer's protocol. b. After synthesis, treat the
reaction with DNase | and RNase A (if the kit recommends it for single-stranded RNA
removal) to purify the dsRNA. c. Purify the dsRNA by isopropanol or lithium chloride
precipitation. d. Resuspend the dsRNA pellet in nuclease-free water.

e Quality Control: a. Determine the concentration and purity of the dsRNA using a
spectrophotometer. b. Verify the integrity and size of the dsRNA by running an aliquot on a
1.5% agarose gel. A single, sharp band of the expected size should be visible. c. Store the
dsRNA at -80°C until use.

Protocol 2: dsRNA Delivery by Microinjection in
Lepidopteran Larvae

This protocol details the procedure for injecting dsRNA into the hemocoel of lepidopteran
larvae.

Materials:

o Late-instar larvae (e.g., Spodoptera frugiperda)

o Synthesized dsRNA for the target gene (AT or ATR) and a control gene (e.g., GFP)
e Microinjector system with glass capillaries

 Stereomicroscope

e |ce

e 70% ethanol
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Petri dishes

Method:

Preparation of Larvae: a. Select healthy, actively feeding late-instar larvae of a uniform size.
b. Anesthetize the larvae by placing them on ice for 5-10 minutes.

Microinjection: a. Load a pulled glass capillary needle with the dsRNA solution (typically 1-5
Hg/uL in nuclease-free water). b. Place an anesthetized larva on its side under a
stereomicroscope. c. Gently clean the injection site (e.g., the base of a proleg) with 70%
ethanol. d. Carefully insert the needle into the hemocoel, avoiding the gut. e. Inject a specific
volume of dsRNA solution (e.g., 1-2 uL, delivering 1-10 ug of dsRNA per larva). f. Inject a
control group of larvae with an equivalent amount of dsRNA targeting a non-endogenous
gene, such as Green Fluorescent Protein (GFP). g. After injection, place the larvae in a clean
Petri dish with fresh artificial diet.

Post-injection Care and Monitoring: a. Maintain the larvae under standard rearing conditions
(e.g., 25°C, 16:8 L:D photoperiod). b. Monitor the larvae daily for any phenotypic changes,
such as altered development, feeding behavior, or mortality, compared to the control group.
c. Collect tissues at specific time points (e.g., 24, 48, 72 hours post-injection) for gene
expression analysis and phenotypic assays.

Protocol 3: Validation of Gene Knockdown by qRT-PCR

This protocol describes how to quantify the reduction in target gene expression following RNAI

using quantitative real-time PCR (QRT-PCR).

Materials:

Tissues from dsRNA-treated and control insects
RNA extraction kit (e.g., TRIzol)
DNase |

cDNA synthesis kit
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e gRT-PCR primers for the target gene (AT or ATR) and one or more stable reference genes
(e.g., actin, GAPDH, RPL13)

e SYBR Green-based gRT-PCR master mix
e RT-PCR instrument
Method:

o RNA Extraction and cDNA Synthesis: a. Extract total RNA from the collected tissues of both
target dsRNA-treated and control dsRNA-treated insects. b. Treat the extracted RNA with
DNase | to remove any contaminating genomic DNA. c. Synthesize cDNA from a
standardized amount of RNA (e.g., 1 pg) from each sample.

e RT-PCR: a. Prepare the gRT-PCR reaction mix containing SYBR Green master mix,
forward and reverse primers for either the target or a reference gene, and the synthesized
cDNA. b. Run the gRT-PCR using a standard protocol, for example:

o Initial denaturation: 95°C for 2 min

o 40 cycles of:

o Denaturation: 95°C for 15 s

o Annealing/Extension: 60°C for 1 min

o Melt curve analysis to verify primer specificity. c. Perform each reaction in triplicate for
both target and reference genes for each biological replicate.

o Data Analysis: a. Calculate the relative expression of the target gene using the 2-AACt
method. b. Normalize the expression of the target gene to the geometric mean of the
selected reference genes. c. Compare the normalized expression levels in the target dSRNA-
treated group to the control dsRNA-treated group to determine the knockdown efficiency. A
significant reduction in the target gene's mRNA level confirms successful RNAI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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